molecular formula C45H36N10Na4O17S4 B1678928 1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis-, tetrasodium salt CAS No. 154788-16-6

1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis-, tetrasodium salt

Cat. No. B1678928
M. Wt: 1209.1 g/mol
InChI Key: XUWLTCQVQARIFB-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PNU-145156E, also known as FCE26644, is a novel angiogenesis inhibitor. PNU-145156E blocked circulating angiogenesis-promoting growth factors in animal studies and exhibited an antitumor effect in murine solid tumors. PNU-145156E is chemically a polyanionic, polysulfonated derivative of distamycin A consisting in a skeleton of 4-methyl pyrrole rings ending in two naphthalene rings with four sulfonic groups in the 1,3 positions. PNU-145156E shows structural similarities to suramin. This compound is able to form complexes with different growth factors involved in the neoangiogenic process, in particular bFGF. Through this mechanism PNU-145156E inhibits the binding of bFGF to its receptor.

properties

CAS RN

154788-16-6

Product Name

1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis-, tetrasodium salt

Molecular Formula

C45H36N10Na4O17S4

Molecular Weight

1209.1 g/mol

IUPAC Name

tetrasodium;7-[[4-[[4-[[5-[[5-[(6,8-disulfonatonaphthalen-2-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoylamino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonate

InChI

InChI=1S/C45H40N10O17S4.4Na/c1-52-19-27(13-35(52)41(56)46-25-7-5-23-9-31(73(61,62)63)17-39(33(23)11-25)75(67,68)69)48-43(58)37-15-29(21-54(37)3)50-45(60)51-30-16-38(55(4)22-30)44(59)49-28-14-36(53(2)20-28)42(57)47-26-8-6-24-10-32(74(64,65)66)18-40(34(24)12-26)76(70,71)72;;;;/h5-22H,1-4H3,(H,46,56)(H,47,57)(H,48,58)(H,49,59)(H2,50,51,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72);;;;/q;4*+1/p-4

InChI Key

XUWLTCQVQARIFB-UHFFFAOYSA-J

SMILES

CN1C=C(C=C1C(=O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CN4C)NC(=O)NC5=CN(C(=C5)C(=O)NC6=CN(C(=C6)C(=O)NC7=CC8=C(C=C(C=C8C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CN4C)NC(=O)NC5=CN(C(=C5)C(=O)NC6=CN(C(=C6)C(=O)NC7=CC8=C(C=C(C=C8C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C.[Na+].[Na+].[Na+].[Na+]

Appearance

Solid powder

Other CAS RN

154788-16-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

7,7'-(carbonyl-bis(imino-N-methyl-4,2-pyrrolcarbonylimino(N-methyl-4,2-pyrrol)carbonylimino))-bis(1,3-naphthalenedisulfonic acid)
FCE 26644
FCE-26644
PNU 145156E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis-, tetrasodium salt
Reactant of Route 2
Reactant of Route 2
1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis-, tetrasodium salt
Reactant of Route 3
Reactant of Route 3
1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis-, tetrasodium salt
Reactant of Route 4
Reactant of Route 4
1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis-, tetrasodium salt
Reactant of Route 5
Reactant of Route 5
1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis-, tetrasodium salt
Reactant of Route 6
Reactant of Route 6
1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis-, tetrasodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.